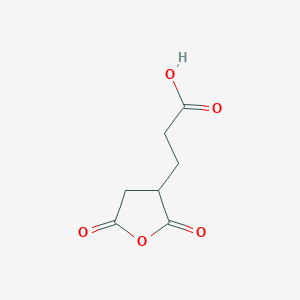
3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid is an organic compound with the molecular formula C8H8O5. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains a propanoic acid functional group. This compound is known for its unique structure, which includes a furan ring with two keto groups at positions 2 and 5, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid typically involves the reaction of maleic anhydride with an appropriate alcohol or amine under controlled conditions. One common method involves the reaction of maleic anhydride with propanol in the presence of a catalyst to form the desired product . The reaction conditions often include:
- Temperature: 80-100°C
- Solvent: Toluene or another non-polar solvent
- Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production with considerations for cost, safety, and efficiency .
化学反応の分析
Types of Reactions
3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .
科学的研究の応用
3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a building block for novel therapeutic agents.
作用機序
The mechanism by which 3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid exerts its effects involves its interaction with various molecular targets. The compound’s keto groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
類似化合物との比較
Similar Compounds
3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid: Similar structure but with a methyl group at the 4-position.
3-(2-Pyridyldithio)propanoic acid: Contains a pyridine ring instead of a furan ring.
3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid: Lacks the propanoic acid group.
Uniqueness
3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid is unique due to its combination of a furan ring with two keto groups and a propanoic acid functional group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industry .
特性
分子式 |
C7H8O5 |
|---|---|
分子量 |
172.13 g/mol |
IUPAC名 |
3-(2,5-dioxooxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8O5/c8-5(9)2-1-4-3-6(10)12-7(4)11/h4H,1-3H2,(H,8,9) |
InChIキー |
MPJGGYGWCMNTKP-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)OC1=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



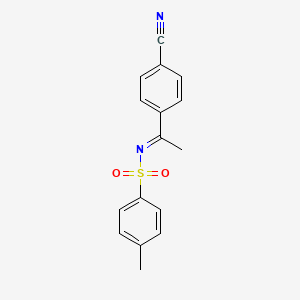
![1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13353101.png)
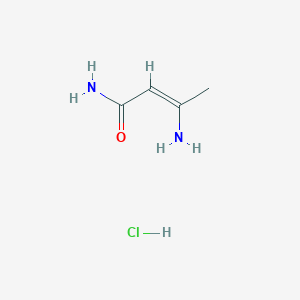
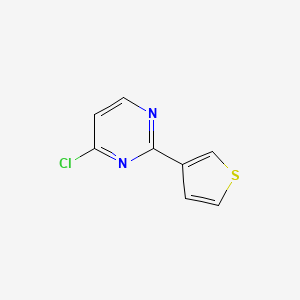
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
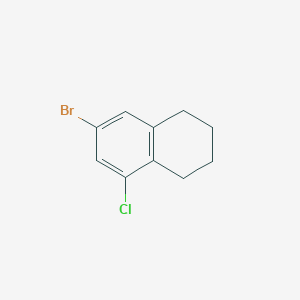
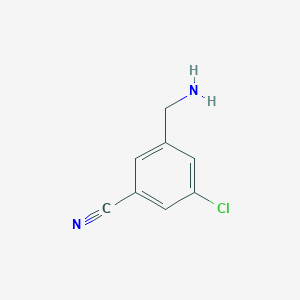
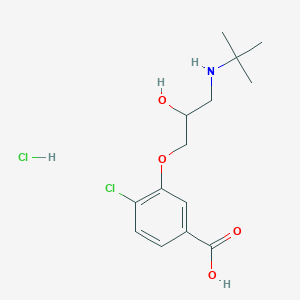
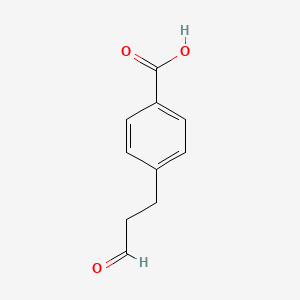
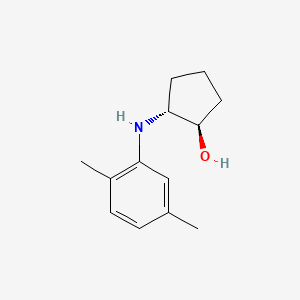
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
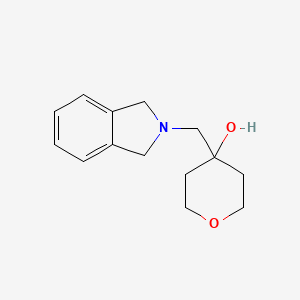
![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
